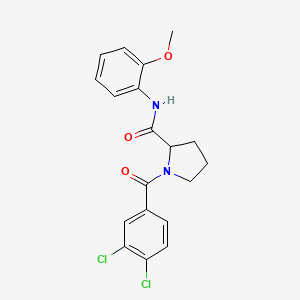
5-chloro-4-iodo-2-methoxy-N-prop-2-enylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-4-iodo-2-methoxy-N-prop-2-enylbenzamide, also known as CIMPB, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been studied for its ability to modulate the activity of certain receptors in the body.
Mécanisme D'action
The mechanism of action of 5-chloro-4-iodo-2-methoxy-N-prop-2-enylbenzamide is not fully understood, but it is believed to involve the modulation of certain receptors in the body, such as the GABA-A receptor and the sigma-1 receptor. These receptors are involved in the regulation of various physiological processes, such as anxiety, sleep, and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific receptors it targets. For example, it has been shown to enhance the activity of the GABA-A receptor, leading to anxiolytic and sedative effects. It has also been shown to inhibit the activity of certain cancer cells, leading to anti-tumor effects. In addition, it has been shown to modulate the activity of certain immune cells, leading to immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-chloro-4-iodo-2-methoxy-N-prop-2-enylbenzamide for lab experiments is its synthetic nature, which allows for precise control over its chemical properties. In addition, its ability to modulate the activity of various receptors makes it a useful tool for studying the physiological processes that these receptors are involved in. However, one limitation of this compound is its relatively low potency compared to other compounds that target the same receptors.
Orientations Futures
There are several future directions for research on 5-chloro-4-iodo-2-methoxy-N-prop-2-enylbenzamide, including:
1. Further studies on its mechanism of action and its ability to modulate the activity of various receptors.
2. Studies on its potential therapeutic applications in various fields, such as neuroscience, oncology, and immunology.
3. Development of more potent analogs of this compound that could be used as therapeutic agents.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound in vivo, to better understand its potential clinical applications.
5. Studies on the safety and toxicity of this compound, to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5-chloro-4-iodo-2-methoxy-N-prop-2-enylbenzamide involves several steps, including the reaction of 4-iodo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with prop-2-en-1-amine to form the amide intermediate, which is subsequently chlorinated and dehydrated to yield the final product.
Applications De Recherche Scientifique
5-chloro-4-iodo-2-methoxy-N-prop-2-enylbenzamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, it has been shown to modulate the activity of certain receptors in the brain, such as the GABA-A receptor, which is involved in the regulation of anxiety and sleep. In oncology, this compound has been studied for its ability to inhibit the growth of certain cancer cells, such as breast cancer cells. In immunology, this compound has been shown to modulate the activity of certain immune cells, such as T-cells, which play a crucial role in the immune response.
Propriétés
IUPAC Name |
5-chloro-4-iodo-2-methoxy-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClINO2/c1-3-4-14-11(15)7-5-8(12)9(13)6-10(7)16-2/h3,5-6H,1,4H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGDBEKJYKOFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC=C)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7517639.png)




![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517684.png)
![[2-(Dimethylamino)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7517692.png)

![4-[2-(4-Pyrrol-1-ylphenyl)acetyl]piperazin-2-one](/img/structure/B7517706.png)

![1-[4-[(4-Chlorophenyl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B7517725.png)
![4-[1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carbonyl]piperazin-2-one](/img/structure/B7517729.png)

